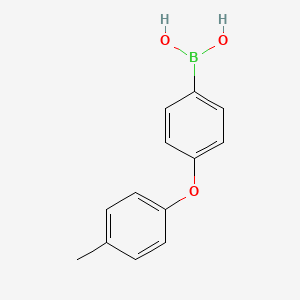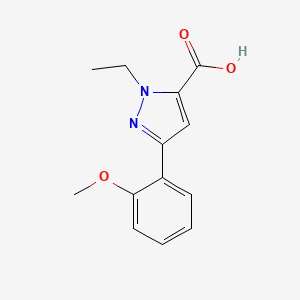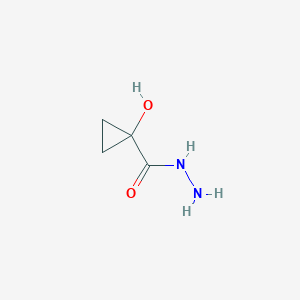
4-(2,6-Dimethylphenyl)-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylphenyl)-4-oxobutyric acid (4-MBA) is an organic compound that is a carboxylic acid and is a derivative of butyric acid. It is a white crystalline solid that is soluble in water and ethanol. 4-MBA is used in a variety of scientific research applications, including as a reagent in organic synthesis, as an analytical tool, and as an inhibitor of certain enzymes. In addition, 4-MBA has been studied for its biochemical and physiological effects.
Scientific Research Applications
4-(2,6-Dimethylphenyl)-4-oxobutyric acid has a variety of scientific research applications. It is used as a reagent in organic synthesis, as an analytical tool, and as an inhibitor of certain enzymes. In organic synthesis, 4-(2,6-Dimethylphenyl)-4-oxobutyric acid is used as a starting material for the synthesis of various compounds. As an analytical tool, 4-(2,6-Dimethylphenyl)-4-oxobutyric acid is used to detect and quantify certain compounds in a sample. In addition, 4-(2,6-Dimethylphenyl)-4-oxobutyric acid has been used as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylphenyl)-4-oxobutyric acid is not well understood. However, it is known that 4-(2,6-Dimethylphenyl)-4-oxobutyric acid can act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. In addition, 4-(2,6-Dimethylphenyl)-4-oxobutyric acid has been shown to interfere with the function of certain proteins, such as the protein kinase C.
Biochemical and Physiological Effects
4-(2,6-Dimethylphenyl)-4-oxobutyric acid has been studied for its biochemical and physiological effects. It has been shown to interfere with the function of certain proteins, such as the protein kinase C. In addition, 4-(2,6-Dimethylphenyl)-4-oxobutyric acid has been found to have anti-inflammatory and anti-oxidant properties, as well as the ability to modulate the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2,6-Dimethylphenyl)-4-oxobutyric acid in laboratory experiments is its ability to act as an inhibitor of certain enzymes. This makes it useful for studying the function of these enzymes. In addition, 4-(2,6-Dimethylphenyl)-4-oxobutyric acid is relatively stable and easy to synthesize. However, there are some limitations to using 4-(2,6-Dimethylphenyl)-4-oxobutyric acid in laboratory experiments. For example, it is a relatively weak inhibitor of enzymes, and it can be difficult to obtain in large quantities.
Future Directions
There are a number of future directions for the study of 4-(2,6-Dimethylphenyl)-4-oxobutyric acid. These include further study of its biochemical and physiological effects, as well as its ability to modulate the activity of certain enzymes. In addition, further research is needed to understand the mechanism of action of 4-(2,6-Dimethylphenyl)-4-oxobutyric acid and to explore potential applications of 4-(2,6-Dimethylphenyl)-4-oxobutyric acid in therapeutic and diagnostic applications. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 4-(2,6-Dimethylphenyl)-4-oxobutyric acid.
Synthesis Methods
4-(2,6-Dimethylphenyl)-4-oxobutyric acid can be synthesized through either the reaction of 4-bromobutyric acid with 2,6-dimethylphenylmagnesium bromide or the reaction of 4-bromobutyric acid with 2,6-dimethylphenol. The first method involves the reaction of 4-bromobutyric acid with 2,6-dimethylphenylmagnesium bromide in an inert atmosphere at a temperature of -78°C for a period of 1-2 hours. The second method involves the reaction of 4-bromobutyric acid with 2,6-dimethylphenol in the presence of a base such as sodium hydroxide at a temperature of 0-5°C for a period of 1-2 hours.
properties
IUPAC Name |
4-(2,6-dimethylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-4-3-5-9(2)12(8)10(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZDYNZYRLSUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylphenyl)-4-oxobutyric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6326770.png)



![2-[(Dimethylamino)methyl]-3,5-dimethylphenol](/img/structure/B6326814.png)


